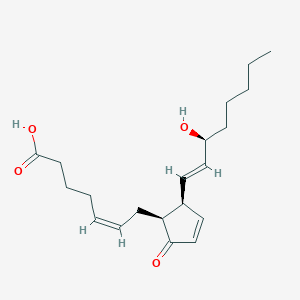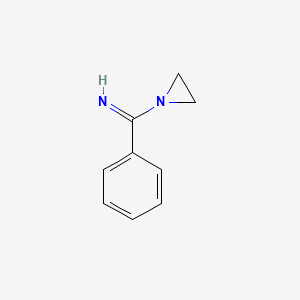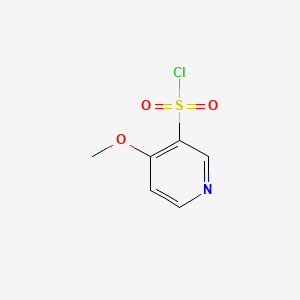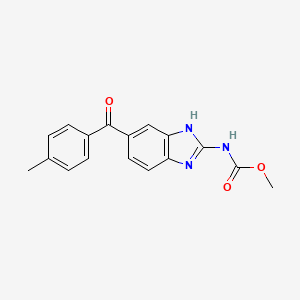
4-Metil Mebendazol
Descripción general
Descripción
4-Methyl Mebendazole is a derivative of Mebendazole, a benzimidazole carbamate anthelmintic widely used to treat parasitic worm infestations. This compound is characterized by the addition of a methyl group at the fourth position of the benzimidazole ring, which may alter its pharmacological properties and efficacy.
Aplicaciones Científicas De Investigación
4-Methyl Mebendazole has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various benzimidazole derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and its potential as an antiparasitic agent.
Medicine: Investigated for its potential use in treating parasitic infections and as a repurposed drug for cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
4-Methyl Mebendazole (MBZ) primarily targets tubulin , a protein that forms the cytoskeleton of cells . It also targets several protein kinases, including BCR–ABL and BRAF . Additionally, MBZ has been identified as a potent MAPK14 inhibitor .
Mode of Action
MBZ interacts with its targets by binding to the colchicine-sensitive site of tubulin , inhibiting its polymerization or assembly into microtubules . This results in the loss of cytoplasmic microtubules, leading to degenerative alterations in the tegument and intestinal cells of the worm . In the case of protein kinases, MBZ inhibits their activity in a dose-dependent manner .
Biochemical Pathways
MBZ affects various biochemical pathways related to cell proliferation, apoptosis, invasion/migration, and angiogenesis . It also impacts pro-survival pathways, matrix metalloproteinases, and multi-drug resistance protein transporters . By inhibiting these pathways, MBZ can prevent tumor progression and metastasis .
Pharmacokinetics
MBZ exhibits a bioavailability of 2–10% . It is extensively metabolized in the liver and has an elimination half-life ranging from 2.8–9.0 hours . The compound is excreted in feces and urine (5–10%) . These ADME properties impact the bioavailability of MBZ, influencing its therapeutic efficacy.
Result of Action
MBZ exhibits direct cytotoxic activity, reducing cell proliferation and inducing apoptosis . It also causes G2/M cell cycle arrest . In vivo, MBZ treatment led to the reduction or complete arrest of tumor growth, marked decrease of metastatic spread, and improvement of survival .
Action Environment
The action of MBZ can be influenced by environmental factors. For instance, the compound’s efficacy can be affected by the presence of other drugs, the patient’s health status, and the specific characteristics of the tumor cells
Análisis Bioquímico
Biochemical Properties
4-Methyl Mebendazole, like its parent compound Mebendazole, is believed to interfere with the polymerization of microtubules, which are crucial components of the cell’s cytoskeleton . This interaction disrupts the normal functioning of cells, particularly those of parasitic worms, leading to their death .
Cellular Effects
In vitro studies have shown that 4-Methyl Mebendazole can induce a dose- and time-dependent apoptotic response in human lung cancer cell lines . The compound appears to arrest cells at the G2-M phase before the onset of apoptosis .
Molecular Mechanism
The principal mode of action for 4-Methyl Mebendazole, similar to Mebendazole, is its inhibitory effect on tubulin polymerization, resulting in the loss of cytoplasmic microtubules . This disruption of the microtubule network can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl Mebendazole have been observed to change over time. For instance, in a study on colon cancer, the compound significantly reduced tumor volume and weight over a period of 35 days .
Dosage Effects in Animal Models
In animal models, the effects of 4-Methyl Mebendazole have been observed to vary with dosage. For instance, in a study on mice bearing colon cancer, the compound significantly reduced tumor volume and weight when administered at 0.05 of LD50, intraperitoneal, every other day for 35 days .
Metabolic Pathways
The metabolic pathways of 4-Methyl Mebendazole are likely to be similar to those of Mebendazole. Mebendazole is extensively metabolized in the liver, with less than 1% of the administered dose detected in the blood . The major metabolite in urine has been identified as 2-amino-1H-benzimidazol-5-yl)phenylmethanone, formed by carbamate hydrolysis of Mebendazole .
Transport and Distribution
Given its similarity to Mebendazole, it is likely that it is also poorly absorbed into the bloodstream and is predominantly eliminated via the feces .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with components of the cytoskeleton, particularly microtubules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl Mebendazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Methyl Group: The methyl group is introduced at the fourth position of the benzimidazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carbamoylation: The final step involves the carbamoylation of the benzimidazole derivative with methyl isocyanate to form 4-Methyl Mebendazole.
Industrial Production Methods: Industrial production of 4-Methyl Mebendazole follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are employed.
Purification: The crude product is purified using recrystallization or chromatographic techniques to obtain high-purity 4-Methyl Mebendazole.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl Mebendazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace specific substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole compounds.
Comparación Con Compuestos Similares
Mebendazole: The parent compound, widely used as an anthelmintic.
Albendazole: Another benzimidazole carbamate with similar antiparasitic properties.
Thiabendazole: A benzimidazole derivative used to treat parasitic infections.
Comparison:
4-Methyl Mebendazole vs. Mebendazole: The addition of the methyl group may enhance the compound’s efficacy and alter its pharmacokinetic properties.
4-Methyl Mebendazole vs. Albendazole: Both compounds inhibit microtubule polymerization, but structural differences may lead to variations in their spectrum of activity and pharmacological profiles.
4-Methyl Mebendazole vs. Thiabendazole: Thiabendazole has a broader spectrum of activity, but 4-Methyl Mebendazole may offer advantages in specific applications due to its unique structural features.
Propiedades
IUPAC Name |
methyl N-[6-(4-methylbenzoyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-10-3-5-11(6-4-10)15(21)12-7-8-13-14(9-12)19-16(18-13)20-17(22)23-2/h3-9H,1-2H3,(H2,18,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYHZIFGXMQOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185451 | |
| Record name | 4-Methyl mebendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31545-31-0 | |
| Record name | 4-Methyl mebendazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031545310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl mebendazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL MEBENDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA03C65A25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



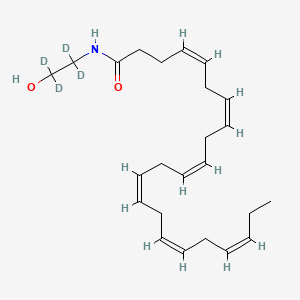
![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)
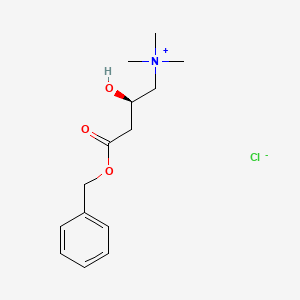
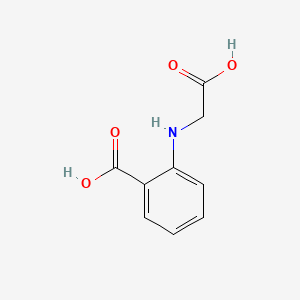
![N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide](/img/structure/B585878.png)
